molecular formula C19H24N4O2 B2449195 (1R,5S)-N-(2-ethoxyphenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2310099-18-2

(1R,5S)-N-(2-ethoxyphenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2449195
M. Wt: 340.427
InChI Key: VTRZBKUXJGFEEY-UHFFFAOYSA-N
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Description

(1R,5S)-N-(2-ethoxyphenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
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Scientific Research Applications

Structural Studies and Molecular Interactions

Research on related bicyclic structures, such as the study conducted by Wood, Brettell, and Lalancette, delves into the intramolecular hydrogen bonding and intermolecular contacts within the structures, providing insights into the chemical's interaction potentials (Wood, Brettell, & Lalancette, 2007). Similarly, studies on adducts of rhodium(II) tetraacetate with nitrogenous organic ligands offer understanding into the molecule's behavior in coordination compounds, highlighting the utility of NMR spectroscopy in elucidating structural details (Jaźwiński & Kamieński, 2007).

Catalysts and Synthesis

The compound and its analogs serve as catalysts in synthetic chemistry, as demonstrated in the synthesis of chiral oxazaphospholidine-borane complexes used in the enantioselective reduction of ketones (Brunel et al., 1994). Additionally, the enantiomerically pure bicyclic pyrrolidine derivative synthesized by Martens and Lübben showcases its application in Michael-type reactions, further emphasizing its role in facilitating asymmetric syntheses (Martens & Lübben, 1991).

Molecular Structure Characterization

The synthesis and structural characterization of derivatives, such as those described by Guo, Zhang, and Xia, highlight the chemical's versatility in forming complex structures with potential applications in medicinal chemistry and drug design (Guo, Zhang, & Xia, 2015). Such studies contribute to a deeper understanding of molecular interactions and the potential for designing novel compounds with specific biological activities.

Novel Synthetic Routes and Chemical Reactivity

Research on concise and practical syntheses of related bicyclic structures, as conducted by Zaytsev et al., provides innovative approaches to constructing complex molecules, demonstrating the compound's relevance in exploring new synthetic pathways and reactivity profiles (Zaytsev et al., 2016).

properties

IUPAC Name

N-(2-ethoxyphenyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-2-25-18-7-4-3-6-17(18)21-19(24)23-14-8-9-15(23)13-16(12-14)22-11-5-10-20-22/h3-7,10-11,14-16H,2,8-9,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRZBKUXJGFEEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

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